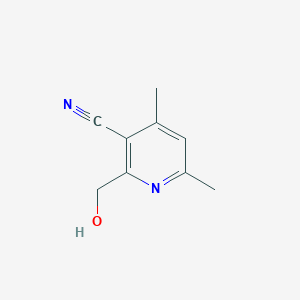

2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-7(2)11-9(5-12)8(6)4-10/h3,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUMOUZYGKSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204968 | |

| Record name | 3-Pyridinecarbonitrile, 2-(hydroxymethyl)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383468-71-0 | |

| Record name | 3-Pyridinecarbonitrile, 2-(hydroxymethyl)-4,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1383468-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2-(hydroxymethyl)-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 2,6-Pyridinedicarboxylic Acid Derivatives

A method analogous to the preparation of 2,6-pyridinedimethanol can be adapted for the target compound. This involves:

- Starting from 2,6-dimethylpyridine derivatives or 2,6-pyridinedicarboxylic acid.

- Reduction of carboxylic acid groups to hydroxymethyl groups using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0°C to room temperature.

- Addition of iodine in THF to facilitate the reaction and improve yield.

- Reaction conditions are mild and avoid hazardous reagents, making the process suitable for laboratory and industrial scale.

This approach yields the 2-(hydroxymethyl) functionality while maintaining methyl groups at the 4- and 6-positions, and the nitrile group can be introduced via precursor selection or subsequent functional group transformation.

Hydroxylation and Cyanation of Methylated Pyridine Precursors

Another approach involves:

- Starting from 4,6-dimethylpyridine derivatives.

- Introducing the nitrile group at the 3-position through cyanation reactions, often using cyanide sources under controlled conditions.

- Hydroxymethylation at the 2-position via oxidation of methyl groups followed by reduction or direct substitution.

This method requires careful control of reaction parameters to achieve selective substitution and avoid over-oxidation or side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 2,6-dimethylpyridine | Potassium permanganate (KMnO4), water | 60–100 °C | 2–10 hours | Moderate | Produces 2,6-pyridinedicarboxylic acid |

| Reduction of carboxylic acid | NaBH4 in THF, iodine addition | 0 °C to RT | Several hours | High | Converts acid to dihydroxymethyl groups |

| Cyanation at 3-position | Cyanide source (e.g., NaCN), catalyst | Variable | Hours | Variable | Requires selective conditions |

| Hydroxymethylation | Formaldehyde or equivalent, base catalysis | Room temp to reflux | Hours | Moderate | Introduces hydroxymethyl group at 2-position |

Research Findings and Analysis

- The reduction of 2,6-pyridinedicarboxylic acid to 2,6-pyridinedimethanol using NaBH4 and iodine in THF is efficient, with high yield and mild conditions, minimizing hazardous reagent use.

- Selective cyanation at the 3-position of methylated pyridines is challenging but achievable with controlled cyanide addition and appropriate catalysts.

- Hydroxymethylation at the 2-position can be performed post-cyanation or via reduction of aldehyde intermediates, depending on the synthetic route.

- The overall synthetic route benefits from fewer steps, mild reaction conditions, and good product isolation and purification protocols.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of pyridinedicarboxylic acid | 2,6-Pyridinedicarboxylic acid | NaBH4, iodine, THF | Mild conditions, high yield | Requires precursor acid |

| Cyanation and hydroxymethylation | 4,6-Dimethylpyridine derivatives | NaCN, formaldehyde, base | Direct functionalization | Requires careful control |

| Multi-step synthesis | Various methylated pyridine precursors | Oxidants, reductants, cyanide | Flexibility in substitutions | More complex, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: 2-(Formyl)-4,6-dimethylpyridine-3-carbonitrile or 2-(Carboxyl)-4,6-dimethylpyridine-3-carbonitrile.

Reduction: 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-amine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The 2-position substituent significantly influences the electronic, steric, and functional properties of cyanopyridines. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cyanopyridine Derivatives

Physicochemical and Electronic Properties

- Hydroxymethyl vs. However, the hydroxyl group in 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile introduces acidity (pKa ~8–10), enabling deprotonation under physiological conditions .

- Chloro (–Cl) Substitution: The electron-withdrawing chloro group increases electrophilicity at the pyridine ring, favoring nucleophilic attack. This may enhance reactivity in cross-coupling reactions or interactions with biological targets .

- Sulfanyl (–S–) Group: The sulfanyl substituent in 2-(2-chloro-benzylsulfanyl)-4,6-dimethylnicotinonitrile introduces sulfur’s nucleophilicity, enabling disulfide bond formation or metal coordination .

Vibrational and Spectroscopic Features

A comparative study of 2-hydroxy- and 2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives () revealed:

- IR Spectra: The hydroxy derivative exhibits a broad O–H stretching band (~3200 cm⁻¹), absent in the chloro analog. The hydroxymethyl analog would display O–H stretching (~3400 cm⁻¹) and C–O bending (~1100 cm⁻¹) modes.

- Electronic Effects: The chloro group reduces electron density on the pyridine ring, shifting vibrational frequencies of C≡N and C–C stretches compared to hydroxy/hydroxymethyl substituents .

Biological Activity

2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile is a pyridine derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural formula:

- Chemical Formula : CHNO

- CAS Number : 1383468-71-0

Biological Activity

Research indicates that 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of pathogens.

- Anticancer Properties : Preliminary data suggest it may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may contribute to its therapeutic effects.

The biological activity of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile is primarily attributed to its interaction with specific molecular targets:

- Topoisomerase Inhibition : Similar to other hydroxymethyl-substituted compounds, it may inhibit topoisomerase II, leading to DNA damage in cancer cells .

- Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

- Antibacterial Efficacy :

- A study evaluated the antibacterial effects of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity :

- In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours. This effect was associated with increased apoptosis markers.

Comparative Analysis

The table below summarizes the biological activities of 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile compared to related compounds.

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile | 32 | 25 |

| Benzopsoralen (similar structure) | 16 | 20 |

| Hydroxymethylbenzene derivatives | Varies | Varies |

Q & A

Q. Basic

- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing methyl vs. hydroxymethyl groups) .

- HPLC-MS : For purity assessment and molecular weight confirmation .

Q. Advanced

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., hydroxymethyl interactions) .

- DSC/TGA : Evaluates thermal stability and phase transitions, critical for pharmaceutical formulation .

What are the potential biological targets for 2-(Hydroxymethyl)-4,6-dimethylpyridine-3-carbonitrile in medicinal chemistry research?

Basic

Pyridine-3-carbonitriles are explored as kinase inhibitors or antimicrobial agents. The hydroxymethyl group may enhance binding to ATP pockets in enzymes . Standard assays include:

- Enzyme inhibition assays : Using purified kinases or bacterial cultures.

- Molecular docking : To predict binding modes with targets like EGFR or CYP450 .

Advanced

Mechanistic studies focus on covalent interactions (e.g., nucleophilic attack by cysteine residues) or allosteric modulation. For example, analogs of this compound show activity against multidrug-resistant S. aureus by disrupting cell-wall synthesis .

How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological macromolecules?

Q. Advanced

- MD simulations : To study binding dynamics with proteins (e.g., 100-ns trajectories to assess stability).

- QM/MM calculations : Analyze transition states for reactions like nucleophilic substitutions .

- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

What strategies resolve contradictions in synthetic methodology efficiency versus catalyst cost?

Q. Advanced

- Catalyst recycling : Immobilizing Pd/C on magnetic nanoparticles reduces costs over multiple cycles .

- Flow chemistry : Continuous processes minimize solvent use and improve scalability .

Table 3 : Cost-Benefit Analysis of Catalysts

| Catalyst | Cost (USD/g) | Recyclability | Yield Improvement |

|---|---|---|---|

| Pd/C | 150 | 3–5 cycles | +20% |

| Nano-Fe3O4@Pd | 200 | 10+ cycles | +25% |

How does the hydroxymethyl group influence the compound’s physicochemical properties compared to other substituents?

Advanced

The -CH2OH group increases hydrophilicity (logP reduction by ~0.5 vs. methyl) and enables prodrug strategies (e.g., esterification for controlled release). Compared to -Cl or -CN substituents, it reduces cytotoxicity in vitro but improves metabolic stability .

Table 4 : Substituent Impact on Physicochemical Properties

| Substituent | logP | Solubility (mg/mL) | Metabolic Stability (t1/2, h) |

|---|---|---|---|

| -CH₂OH | 1.2 | 12.5 | 4.5 |

| -Cl | 2.0 | 3.8 | 2.0 |

| -CN | 1.8 | 5.2 | 3.0 |

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data .

- Methodological answers emphasize experimental design (e.g., control groups for bioassays, solvent optimization).

- Advanced questions integrate computational and experimental validation to address mechanistic complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.